molecular formula C28H34O8 B15138291 [(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate

[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate

Cat. No.: B15138291
M. Wt: 498.6 g/mol
InChI Key: PZUDCPSZWPLXKT-UKAZLUAFSA-N
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Description

[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[107002,7014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate is a complex organic compound characterized by its unique tetracyclic structure and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring-closing metathesis.

    Introduction of methoxy groups: Methoxylation is usually performed using methanol in the presence of a strong acid catalyst.

    Esterification: The final step involves the esterification of the tetracyclic core with (Z)-2-methylbut-2-enoic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, [(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its tetracyclic structure and multiple functional groups allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate lies in its specific arrangement of methoxy groups and the presence of the (Z)-2-methylbut-2-enoate ester. This configuration imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m1/s1

InChI Key

PZUDCPSZWPLXKT-UKAZLUAFSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C

Origin of Product

United States

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